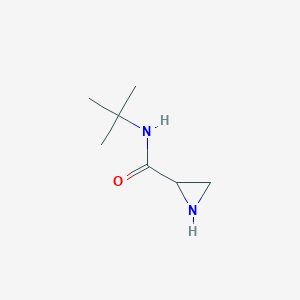
6-ethyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The addition of an ethyl group at the 6th position of the purine ring modifies its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-9H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with ethyl iodide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of 6-Ethyl-9H-purine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The ethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation can yield 8-cyanopurine derivatives, which have significant biological activities .
Aplicaciones Científicas De Investigación
6-Ethyl-9H-purine has a wide range of applications in scientific research:
Biology: The compound is used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It is used in the development of novel materials and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-9H-purine and its derivatives involves interaction with specific molecular targets. For instance, certain derivatives inhibit enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . The compound can also interact with nucleic acids, affecting their structure and function.
Comparación Con Compuestos Similares
6-Chloropurine: A precursor in the synthesis of 6-Ethyl-9H-purine.
9-Ethyl-9H-purine: Another ethylated purine derivative with similar properties.
8-Cyanopurine: A derivative formed through cyanation reactions.
Uniqueness: 6-Ethyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
54170-84-2 |
|---|---|
Fórmula molecular |
C7H8N4 |
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
6-ethyl-7H-purine |
InChI |
InChI=1S/C7H8N4/c1-2-5-6-7(10-3-8-5)11-4-9-6/h3-4H,2H2,1H3,(H,8,9,10,11) |
Clave InChI |
JRFCCWPVTPYGTN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=NC=N1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Methylphenyl)methyl]boronic acid](/img/structure/B11922352.png)
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)
![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)

![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)







